4-Hydroxy-1-methyl-2-pyridone
Overview
Description
4-Hydroxy-1-methyl-2-pyridone is a heterocyclic organic compound that belongs to the class of 2-pyridones. This compound is characterized by a pyridone ring with a hydroxyl group at the fourth position and a methyl group at the first position. It is known for its versatile applications in various fields, including biology, chemistry, and medicine.
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing this compound involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides.
Palladium-Catalyzed Reactions: Another method involves the use of palladium catalysts under microwave irradiation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridone ring are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: Substituted pyridone derivatives with different functional groups.
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-1-methyl-2-pyridone are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by inhibiting the function of these enzymes . This inhibition disrupts the process of DNA replication in bacteria, leading to their death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA strands, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacteria .
Pharmacokinetics
These properties suggest that this compound may have good bioavailability and drug-like properties .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA replication in bacteria, leading to their death . On a cellular level, this results in the effective eradication of bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or ions, can also interact with the compound, potentially affecting its stability and efficacy .
Biochemical Analysis
Cellular Effects
4-Hydroxy-2-pyridone alkaloids, a related class of compounds, have been reported to exert diverse biological effects, including antifungal, antibacterial, insecticidal, and cytotoxic activity, as well as the induction of neurite outgrowth in different cell assays
Molecular Mechanism
Pyridinones are known to form additional interactions with therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules . These properties suggest that 4-Hydroxy-1-methyl-2-pyridone may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and potential enzyme inhibition or activation.
Scientific Research Applications
4-Hydroxy-1-methyl-2-pyridone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: The compound is used in the production of dyes and fluorescent materials.
Comparison with Similar Compounds
4-Hydroxy-2-pyridone: Similar structure but lacks the methyl group at the first position.
1-Methyl-2-pyridone: Similar structure but lacks the hydroxyl group at the fourth position.
2-Pyridone: The parent compound without any substituents.
Uniqueness: 4-Hydroxy-1-methyl-2-pyridone is unique due to the presence of both the hydroxyl group and the methyl group, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-hydroxy-1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-3-2-5(8)4-6(7)9/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFRSMMUUQWJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40357-87-7 | |
Record name | 4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of 4-hydroxy-1-methyl-2-pyridone in the context of funiculosin research?
A: Funiculosin, a natural compound with promising antifungal activity, presents a significant synthetic challenge due to its complex structure []. Researchers are exploring simplified analogues of funiculosin to investigate their biological activity and potentially develop more accessible antifungal agents. The research paper highlights the synthesis of 3,5-diaryl-4-hydroxy-1-methyl-2-pyridones as potential funiculosin analogues []. These analogues retain the core pyridone structure found in funiculosin, making this compound a key structural motif in this research.
Q2: How are 3,5-diaryl-4-hydroxy-1-methyl-2-pyridones synthesized in the study?
A: The research focuses on utilizing palladium-catalyzed coupling reactions as a rapid and convergent method to synthesize the target 3,5-diaryl-4-hydroxy-1-methyl-2-pyridones []. This approach allows for the introduction of various substituents at the 3 and 5 positions, enabling the exploration of structure-activity relationships and potentially identifying more potent and selective antifungal agents.
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